molecular formula C10H20N2O3 B12511192 tert-Butyl (5-amino-5-oxopentyl)carbamate CAS No. 91419-47-5

tert-Butyl (5-amino-5-oxopentyl)carbamate

Cat. No.: B12511192
CAS No.: 91419-47-5
M. Wt: 216.28 g/mol
InChI Key: OSEPGQKVTMPBPS-UHFFFAOYSA-N
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Description

TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE: is a chemical compound known for its role as a protecting group in organic synthesis. It is often used to protect amine groups during chemical reactions, preventing unwanted side reactions. The compound is characterized by its stability under various conditions and its ability to be easily removed when necessary.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE typically involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding carbamates.

    Reduction: The compound can be reduced to yield amines.

    Substitution: It participates in substitution reactions where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong acids or bases, depending on the desired substitution.

Major Products: The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE exerts its effects involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine for further reactions. The molecular targets and pathways involved include the interaction with amine groups in various substrates, facilitating selective protection and deprotection .

Comparison with Similar Compounds

  • Benzyl carbamate
  • Methyl carbamate
  • Phenyl carbamate
  • Ethyl (4-aminophenyl)carbamate

Comparison: TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE is unique due to its stability under a wide range of conditions and its ease of removal. Unlike benzyl carbamate, which requires catalytic hydrogenation for removal, TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE can be removed using mild acidic conditions. This makes it more versatile and convenient for use in various synthetic applications .

Properties

CAS No.

91419-47-5

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-(5-amino-5-oxopentyl)carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-8(11)13/h4-7H2,1-3H3,(H2,11,13)(H,12,14)

InChI Key

OSEPGQKVTMPBPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)N

Origin of Product

United States

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